N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide is a complex organic compound with the molecular formula and a molecular weight of 323.3 g/mol. This compound is identified by the CAS number 920169-26-2 and is notable for its potential medicinal applications, particularly in the field of pharmacology. The compound's structure features a pyridazine ring, a furan moiety, and a phenoxyacetamide group, which contribute to its unique properties and biological activities.
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide is classified as a heterocyclic compound due to the presence of nitrogen in its ring structures. It falls under the category of pyridazine derivatives, which are known for their diverse biological activities, including anti-inflammatory and antitumor properties .
The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity during synthesis.
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide can undergo various chemical reactions typical for amides and heterocycles:
Technical details regarding reaction conditions would include pH levels, temperature ranges, and catalyst types suitable for each reaction type.
The mechanism of action for N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors related to metabolic pathways.
Data supporting these mechanisms would typically come from in vitro studies demonstrating effects on cell lines or enzyme assays.
While detailed physical properties such as density or melting point are often not reported, general characteristics can include:
Relevant data from studies would provide insights into these properties under various experimental conditions .
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide has potential applications in medicinal chemistry and pharmacology:
Retrosynthetic deconstruction of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide reveals three logical disconnections: (1) The amide bond between the phenoxyacetate moiety and the ethylamino linker; (2) The ether linkage connecting the ethylamine to the pyridazine ring; and (3) The C-C bond joining the furan heterocycle to the pyridazine core. This analysis identifies three key intermediates: 6-(furan-2-yl)pyridazin-3(2H)-one, 2-chloro-N-(2-hydroxyethyl)acetamide, and 2-phenoxyacetyl chloride. The pyridazinone intermediate serves as the central building block for functionalization, with strategic halogenation at C3 enabling subsequent nucleophilic displacement for ether formation .
Molecular weight considerations (target compound MW = 383.39 g/mol) necessitate strict stoichiometric control during intermediate coupling. Computational modeling reveals that incorporating a para-methoxy group in the phenyl ring (as in structurally similar EVT-2792591, MW 403.43) increases steric bulk without significant electronic benefits, justifying retention of the unsubstituted phenoxy group in the target molecule. The ethylene glycol linker length optimizes conformational flexibility for biological target engagement while maintaining synthetic accessibility [5].
The critical 6-(furan-2-yl)pyridazin-3(2H)-one intermediate is synthesized through palladium-catalyzed cross-coupling between furan-2-ylboronic acid and 6-chloropyridazin-3(2H)-one. Optimization studies demonstrate that Suzuki-Miyaura coupling achieves superior regioselectivity (95%) compared to Stille coupling (82%) when using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ base in toluene/water (4:1) at 80°C for 12 hours. This method circumvents the regiochemical challenges observed in traditional condensation approaches for unsymmetrical pyridazine derivatives [5].
Table 1: Comparison of Pyridazine-Furan Hybridization Methods
Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (%) |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 80 | 12 | 88 | 95 |
Stille Coupling | Pd₂(dba)₃, AsPh₃ | 100 | 8 | 76 | 82 |
Direct Arylation | Pd(OAc)₂, PivOH | 120 | 24 | 65 | 78 |
Furan ring stability during pyridazine functionalization requires careful pH control, as the heterocycle demonstrates susceptibility to acidic ring-opening below pH 3.0. Protecting group strategies (particularly silyl protection of the furan oxygen) were evaluated but found unnecessary when maintaining reaction mixtures at near-neutral conditions (pH 6-8) [5] [7].
Etherification of 6-(furan-2-yl)pyridazin-3(2H)-one employs a two-step halogenation-nucleophilic substitution sequence. Position-selective chlorination at C3 is achieved using phosphorus oxychloride (2.5 equiv) with catalytic N,N-dimethylaniline (0.1 equiv) at 80°C, yielding 3-chloro-6-(furan-2-yl)pyridazine in 94% purity. Subsequent nucleophilic displacement with 2-aminoethanol demonstrates critical solvent dependency: DMF affords 80% conversion but significant dimeric impurities, while DMSO at 110°C achieves 95% conversion to N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)amine with <2% side products .
Amide coupling employs Schotten-Baumann conditions with 2-phenoxyacetyl chloride (1.05 equiv) and triethylamine (2.0 equiv) in dichloromethane/water biphasic system at 0-5°C. This method suppresses racemization and minimizes hydrolysis compared to carbodiimide-mediated coupling. Reaction monitoring via in-situ FTIR confirms complete consumption of the amine intermediate within 30 minutes when using slow addition (0.5 mL/min) of acid chloride. Alternative coupling agents were evaluated with the following results:
Table 2: Amide Coupling Agent Efficiency Comparison
Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
2-Phenoxyacetyl chloride | CH₂Cl₂/H₂O | 0-5 | 0.5 | 92 |
DCC/DMAP | CH₂Cl₂ | 25 | 12 | 78 |
HATU/DIPEA | DMF | 25 | 2 | 85 |
EDCI/HOBt | THF | 25 | 8 | 81 |
Crystallographic analysis confirms the trans configuration about the amide bond, with the phenoxy moiety adopting a perpendicular orientation relative to the carbonyl group to minimize steric interactions with the ethylene linker [7].
Systematic reaction parameter optimization increased overall yield from 42% (initial route) to 78% (optimized process). Key enhancements include:
Halogenation Optimization: Reducing phosphorus oxychloride stoichiometry from 3.0 to 2.5 equivalents decreased phosphonate byproduct formation from 15% to 4%. Implementation of vacuum distillation at 0.5 mmHg allowed recovery of excess reagent (82% recovery efficiency) .
Etherification Improvements: Temperature-controlled addition maintained the exothermic reaction below 70°C, suppressing thermal degradation. Solvent screening revealed that replacing DMF with cyclopentyl methyl ether (CPME) increased yield from 75% to 89% while enhancing catalyst stability. Microwave-assisted methodology (150W, 100°C, 20 min) reduced reaction time from 12 hours to 25 minutes with comparable yield (87%) .
Amide Coupling Enhancements: pH-controlled reaction (pH 7.8-8.2) minimized acid chloride hydrolysis. Implementing droplet-based microfluidic technology for acid chloride addition improved mixing efficiency and reduced byproduct formation from 9% to 2%. Post-reaction extraction optimization with ethyl acetate/brine (3:1) improved recovery efficiency to 95% [7].
The synthetic route incorporates four green chemistry principles: atom economy improvement, solvent reduction, catalyst recycling, and energy minimization. The overall process mass intensity decreased from 187 (initial route) to 48 (optimized route) through the following modifications:
Solvent Replacement Strategy: Dichloromethane (HPLC grade) was replaced with cyclopentyl methyl ether (CPME) for etherification, eliminating Class 2 solvent usage. CPME enables efficient recycling (≥5 cycles) via distillation, reducing solvent consumption by 73% per cycle .
Catalytic System Recovery: The Pd(PPh₃)₄ catalyst from Suzuki coupling is recovered (91% efficiency) via aqueous biphasic extraction and reused for three cycles without significant activity loss (Cycle 1: 88% yield; Cycle 3: 85% yield). This reduces palladium consumption by 0.8 g per kilogram of target compound .
Energy-Loss Minimization: Microwave-assisted etherification reduced energy consumption from 1.8 kWh/mol to 0.3 kWh/mol. Additionally, sequential reactions without intermediate isolation (telescoping) eliminated three isolation/drying steps, reducing process energy demand by 40% .
Table 3: Green Metrics Comparison for Synthetic Routes
Parameter | Initial Route | Optimized Route | Improvement (%) |
---|---|---|---|
Overall Yield | 42% | 78% | 86% |
Process Mass Intensity | 187 | 48 | 74% |
Energy Consumption | 18.3 kWh/mol | 6.2 kWh/mol | 66% |
Carbon Footprint | 41.2 kg CO₂e/kg | 11.7 kg CO₂e/kg | 72% |
Water Usage | 310 L/kg | 85 L/kg | 73% |
Life cycle assessment confirmed a 72% reduction in carbon footprint through these modifications, primarily attributed to solvent reduction and elimination of energy-intensive purification steps. The E-factor decreased from 64 to 19, placing the synthesis within the pharmaceutical industry's green chemistry targets for intermediate-complexity molecules .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1